Cas no 7324-17-6 (S-(N-Methylcarbamoyl)-L-cysteine)

S-(N-Methylcarbamoyl)-L-cysteine is a modified cysteine derivative characterized by the incorporation of an N-methylcarbamoyl group at the sulfur position. This structural modification enhances its stability and reactivity, making it valuable in peptide synthesis and biochemical research. The compound retains the chiral integrity of L-cysteine, ensuring compatibility with biological systems. Its unique thiol-protected form minimizes undesired oxidation, facilitating controlled thiol-based conjugation or redox applications. The N-methylcarbamoyl moiety also imparts improved solubility in aqueous and organic solvents, broadening its utility in diverse experimental conditions. This derivative is particularly useful in studying thiol-disulfide exchange mechanisms and designing targeted drug delivery systems.
S-(N-Methylcarbamoyl)-L-cysteine structure
7324-17-6 structure
Product name:S-(N-Methylcarbamoyl)-L-cysteine
CAS No:7324-17-6
MF:C5H10N2O3S
MW:178.2095
CID:977920
PubChem ID:134642

S-(N-Methylcarbamoyl)-L-cysteine Chemical and Physical Properties

Names and Identifiers

    • S-(N-Methylcarbamoyl)-L-cysteine
    • S-(N-methylcarbamoyl)cysteine
    • UNII-H39HRC49H7
    • S-(N-methylcarbamoyl)-cysteine
    • L-CYSTEINE, S-((METHYLAMINO)CARBONYL)-
    • 7324-17-6
    • Carbamic acid, methylthio-, S-ester with L-cysteine
    • S-[Hydroxy(methylimino)methyl]cysteine
    • H39HRC49H7
    • Cysteine, methylcarbamate (ester), L-
    • S-((METHYLAMINO)CARBONYL)-L-CYSTEINE
    • (2R)-2-amino-3-(methylcarbamoylsulfanyl)propanoic acid
    • s-(methylcarbamoyl)-l-cysteine
    • starbld0001730
    • LAROMUSTINE METABOLITE M2
    • SCHEMBL82029
    • DTXSID20993980
    • L-Cysteine, methylcarbamate (ester)
    • SSMCC
    • DB-309228
    • Inchi: InChI=1S/C5H10N2O3S/c1-7-5(10)11-2-3(6)4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1
    • InChI Key: OCFIRCHPJWLACG-VKHMYHEASA-N
    • SMILES: CNC(=O)SCC(C(=O)O)N

Computed Properties

  • Exact Mass: 178.04100
  • Monoisotopic Mass: 178.04121336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.1
  • Topological Polar Surface Area: 118Ų

Experimental Properties

  • PSA: 117.72000
  • LogP: 0.56210

S-(N-Methylcarbamoyl)-L-cysteine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M294490-100mg
S-(N-Methylcarbamoyl)-L-cysteine
7324-17-6
100mg
$1533.00 2023-05-18
TRC
M294490-10mg
S-(N-Methylcarbamoyl)-L-cysteine
7324-17-6
10mg
$196.00 2023-05-18
TRC
M294490-50mg
S-(N-Methylcarbamoyl)-L-cysteine
7324-17-6
50mg
$ 800.00 2023-09-07

Additional information on S-(N-Methylcarbamoyl)-L-cysteine

Exploring S-(N-Methylcarbamoyl)-L-cysteine (CAS 7324-17-6): Properties, Applications, and Research Insights

S-(N-Methylcarbamoyl)-L-cysteine (CAS 7324-17-6) is a specialized cysteine derivative with a unique N-methylcarbamoyl modification. This compound has garnered significant attention in biochemical and pharmaceutical research due to its potential role in redox regulation and cellular protection. Its molecular structure combines the thiol group of cysteine with a methylcarbamoyl moiety, making it a valuable tool for studying post-translational modifications and enzyme interactions.

Researchers often inquire about the synthesis of S-(N-Methylcarbamoyl)-L-cysteine, which typically involves the reaction of L-cysteine with methyl isocyanate under controlled conditions. The compound's water solubility and stability profile make it suitable for various in vitro studies. Recent publications have explored its potential as a biomarker for certain metabolic processes, aligning with current interests in precision medicine and personalized therapeutics.

The pharmacological properties of S-(N-Methylcarbamoyl)-L-cysteine have become a hot topic in drug discovery circles. Its ability to modulate glutathione pathways has implications for research into oxidative stress-related conditions, a growing area of interest given the rising focus on aging research and neurodegenerative diseases. The compound's metal-chelating capabilities also make it relevant to studies on heavy metal detoxification mechanisms.

In analytical chemistry, S-(N-Methylcarbamoyl)-L-cysteine 7324-17-6 serves as an important reference standard for HPLC analysis and mass spectrometry applications. Its well-defined chromatographic behavior helps researchers develop methods for detecting similar thiol-containing compounds in complex biological matrices. This application ties into current trends in metabolomics and proteomics research.

The commercial availability of high-purity S-(N-Methylcarbamoyl)-L-cysteine has increased in recent years to meet growing demand from research institutions and pharmaceutical developers. Suppliers typically provide comprehensive certificates of analysis detailing the compound's spectroscopic characteristics and purity specifications. Proper storage conditions (generally at -20°C under inert atmosphere) are crucial for maintaining its stability over time.

Emerging studies suggest potential applications of S-(N-Methylcarbamoyl)-L-cysteine derivatives in cosmeceutical formulations, particularly for their antioxidant properties. This aligns with consumer interest in science-backed skincare ingredients and anti-aging solutions. However, further clinical research is needed to validate these potential uses and establish appropriate safety profiles for human applications.

From a regulatory perspective, S-(N-Methylcarbamoyl)-L-cysteine CAS 7324-17-6 is primarily used for research purposes and falls under standard laboratory chemical guidelines. Researchers should consult material safety data sheets (MSDS) for proper handling procedures, though it doesn't appear on major restricted substances lists. The compound's environmental fate and biodegradability characteristics remain areas of ongoing investigation.

The future research directions for S-(N-Methylcarbamoyl)-L-cysteine may include exploring its role in signal transduction pathways and investigating its potential as a therapeutic agent precursor. With advances in computational chemistry and molecular modeling, scientists can better predict its interactions with biological targets, potentially uncovering novel applications in drug design and biocatalysis.

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